molecular formula C19H19N5O2 B2426068 (1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034224-67-2

(1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No. B2426068
CAS RN: 2034224-67-2
M. Wt: 349.394
InChI Key: PYJCDHQISMKIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. This compound is a kinase inhibitor that has been shown to have promising effects in the treatment of various diseases.

Mechanism of Action

The mechanism of action of (1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves the inhibition of various kinases, including AKT and ERK. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone are diverse and depend on the specific disease being treated. In cancer, this compound has been shown to inhibit cell proliferation and induce apoptosis, leading to the suppression of tumor growth. In inflammatory diseases, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-fibrotic effects, making it a potential treatment option for liver fibrosis.

Advantages and Limitations for Lab Experiments

The advantages of using (1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone in lab experiments include its high potency and selectivity for various kinases. In addition, the synthesis of this compound has been optimized to improve yield and purity, making it a viable option for large-scale production. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

The future directions for (1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone research include the development of more potent and selective analogs for the treatment of various diseases. In addition, the use of this compound in combination with other therapeutic agents may improve its efficacy and reduce potential toxicity. Furthermore, the development of novel delivery methods may improve the solubility and bioavailability of this compound, making it a more viable option for clinical use.
Conclusion:
In conclusion, (1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a promising compound that has gained significant interest in scientific research. Its potential as a therapeutic agent for the treatment of various diseases has been extensively studied, and its mechanism of action has been shown to involve the inhibition of various kinases. While there are advantages and limitations to using this compound in lab experiments, its future directions include the development of more potent and selective analogs, the use of combination therapy, and the development of novel delivery methods.

Synthesis Methods

The synthesis of (1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves a multi-step process. The first step involves the synthesis of 2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-one, which is then reacted with 1H-indol-3-ylmethanamine to form the final compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

(1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone has been extensively studied for its potential as a therapeutic agent. It has been shown to have inhibitory effects on various kinases, making it a promising candidate for the treatment of cancer, inflammatory diseases, and neurological disorders. In addition, this compound has been shown to have anti-fibrotic effects, making it a potential treatment option for liver fibrosis.

properties

IUPAC Name

1H-indol-3-yl-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-18(15-10-20-16-4-2-1-3-14(15)16)24-11-13-9-21-19(22-17(13)12-24)23-5-7-26-8-6-23/h1-4,9-10,20H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJCDHQISMKIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

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